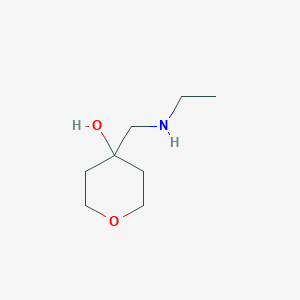
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C8H17NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method includes the following steps:
Starting Material: Tetrahydropyran-4-ol is used as the starting material.
Reaction with Ethylamine: The tetrahydropyran-4-ol is reacted with ethylamine under controlled conditions to form the desired product.
Catalysts and Solvents: Catalysts such as acids or bases may be used to facilitate the reaction, and solvents like ethanol or THF (tetrahydrofuran) are commonly employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reactions: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the ethylamino group.
Applications De Recherche Scientifique
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-ol: Similar structure but with a methylamino group instead of an ethylamino group.
Tetrahydropyran-4-ol: The parent compound without the ethylamino group.
4-Aminotetrahydropyran: Contains an amino group instead of the ethylamino group.
Uniqueness
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
4-(ethylaminomethyl)oxan-4-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-9-7-8(10)3-5-11-6-4-8/h9-10H,2-7H2,1H3 |
Clé InChI |
JKXXMCLGLHSNTA-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1(CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


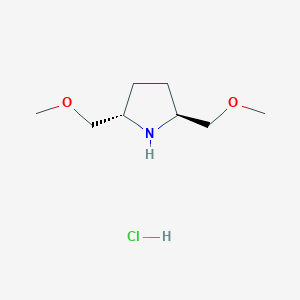
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
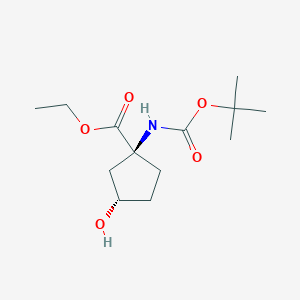
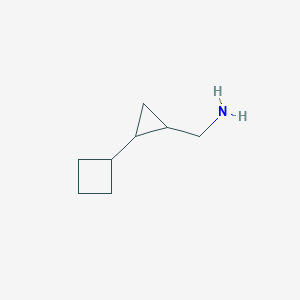
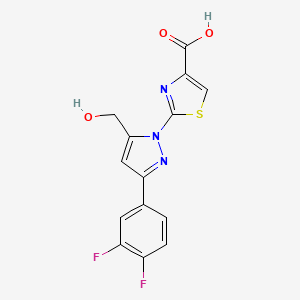
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
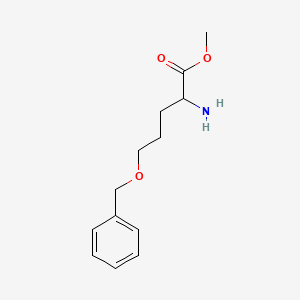
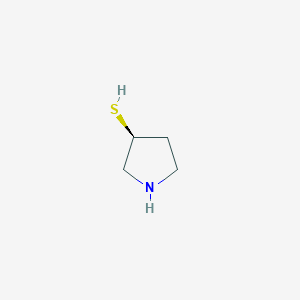
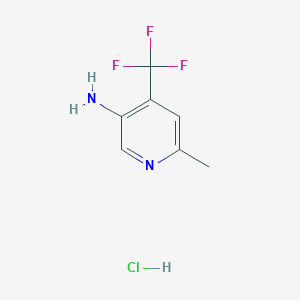
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
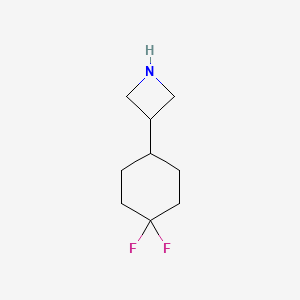

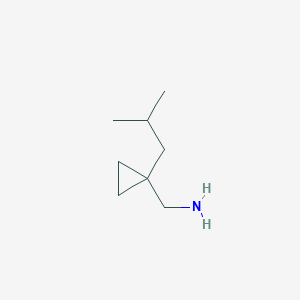
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
